synthesis and characterization of novel pyrazolium salts
synthesis and characterization of novel pyrazolium salts
An In-depth Technical Guide to the Synthesis and Characterization of Novel Pyrazolium Salts
Introduction
Pyrazolium salts, a class of N-heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science.[1] Their unique structural features and versatile chemical properties make them valuable scaffolds in drug design, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] Furthermore, their utility extends to the development of ionic liquids and organic ionic plastic crystals.[5][6] The pyrazole ring, a bioisostere for other aromatic systems, can enhance the physicochemical properties of drug candidates, such as solubility and lipophilicity.[7] This guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers in drug development and chemical synthesis.
Synthesis of Pyrazolium Salts
The synthesis of pyrazolium salts can be achieved through several methodologies, primarily involving the protonation or alkylation of a pyrazole precursor. The choice of method often depends on the desired counter-anion and the substitution pattern of the pyrazole ring.
General Synthesis Workflow
The process for synthesizing and verifying novel pyrazolium salts follows a logical progression from initial reaction to purification and comprehensive characterization.
Caption: General experimental workflow for pyrazolium salt synthesis.
Experimental Protocol 1: Synthesis via Acid-Base Reaction in Solution
This method involves the direct reaction of a pyrazole derivative with a suitable acid to form the corresponding salt.
Materials:
-
3,5-disubstituted pyrazole derivative (1.0 eq)
-
Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH) as solvent
Procedure:
-
Dissolve the pyrazole derivative (e.g., 3 mmol) in 50 mL of dichloromethane in a round-bottom flask.[5]
-
Slowly add the acid (e.g., concentrated HCl or HBF₄·Et₂O) to the solution while stirring at room temperature.[5]
-
Continue stirring the mixture. The formation of a white precipitate indicates the salt formation.[5]
-
Stir the reaction mixture for an additional 3-5 hours to ensure complete reaction.[5]
-
If necessary, reduce the solvent volume by half using a rotary evaporator and cool the mixture to -18 °C for 1 hour to maximize precipitation.[5]
-
Isolate the solid product by filtration.
-
Wash the collected solid with cold water or diethyl ether to remove unreacted starting materials and impurities.[5]
-
Dry the purified pyrazolium salt under vacuum.
Experimental Protocol 2: Synthesis via Solid-State Grinding
Mechanochemistry offers a solvent-free alternative for synthesizing pyrazolium salts, particularly with metal halides.[8]
Materials:
-
Pyrazole (1.0 eq)
-
Metal(II) chloride (e.g., CoCl₂, ZnCl₂, CuCl₂) (0.5 eq)
-
Hydrochloric acid (HCl) gas
Procedure:
-
Place solid pyrazole in a reaction vessel and expose it to a stream of dry HCl gas to form pyrazolium chloride ([H₂pz]Cl) in situ.[8]
-
Combine the resulting pyrazolium chloride with the appropriate metal chloride (MCl₂) in a 2:1 molar ratio in an agate mortar.[8]
-
Grind the solid mixture vigorously using a pestle for 15-20 minutes.
-
The formation of the tetrachlorometallate salt [H₂pz]₂[MCl₄] is indicated by a change in color and texture of the powder.[8]
-
The product is typically used without further purification, as the reaction often proceeds to completion.
Characterization of Pyrazolium Salts
Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized salts. A combination of spectroscopic and analytical techniques is employed.
Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for elucidating the molecular structure of pyrazolium salts in solution.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolium salt in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Key signals to identify include the N-H protons, which typically appear as a broad singlet at a downfield chemical shift, and the protons on the pyrazole ring.[5] The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Identify the carbon signals corresponding to the pyrazole ring. The C-carbene carbon in N-heterocyclic carbene precursor salts is a particularly diagnostic peak.[9]
-
¹⁹F or ¹⁵N NMR: If applicable (e.g., for BF₄⁻ salts or for isotopic labeling studies), acquire spectra for these nuclei.[5]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze coupling patterns and chemical shifts to confirm the proposed structure.
Experimental Protocol 4: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice.
Procedure:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the salt in a suitable solvent (e.g., ethyl acetate, methanol).[10][11][12]
-
Crystal Mounting: Select a well-formed, transparent crystal and mount it on a diffractometer.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 293 K) using a radiation source such as Mo-Kα (λ = 0.71073 Å).[10] The data collection is typically performed using a series of φ- and ω-scans.[13]
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXT, SHELXL).[10] The structure is solved by direct methods and refined by a full-matrix least-squares method.[10]
-
Data Analysis: Analyze the resulting structural model to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds.[10][11]
Experimental Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For pyrazolium salts, key vibrations include the N-H stretching bands (typically around 3130–3260 cm⁻¹) and bands associated with the counter-anion (e.g., B-F stretching for BF₄⁻).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrazolium salts, compiled from the literature.
Table 1: Synthesis and Spectroscopic Data for Selected Pyrazolium Salts
| Compound ID | Synthetic Method | Yield (%) | ¹H NMR (N-H, ppm) | ¹³C NMR (C-ring, ppm) | Reference |
| [H₂pz]Cl | Solid-state HCl gas | >95 | Not reported | Not reported | [8] |
| Pyrazolium Picrate | Solution mixing | 60 | Disordered | Not reported | [12] |
| ADMPCA | Crystallization | Not reported | Not reported | 146.9, 106.9, 146.9 | [10] |
| BEPhPy Bromide | Solution mixing | 87 | 7.86 (acidic H) | 167.85 (C-carbene) | [9] |
ADMPCA: 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate BEPhPy: 1,2-bis(N(2-ethyl)phthalimide)-1H-pyrazolium
Table 2: Crystallographic Data for 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate (ADMPCA)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [10] |
| Space Group | P2₁/c | [10] |
| a (Å) | 13.987(3) | [10] |
| b (Å) | 6.8920(10) | [10] |
| c (Å) | 16.327(3) | [10] |
| β (°) | 108.35(2) | [10] |
| Volume (ų) | 1494.3(5) | [10] |
Table 3: Biological Activity of Pyrazole-Containing Compounds
| Compound Type | Biological Target/Activity | Metric | Value | Reference |
| Pyrazolo[5,1-c][2][8][10]triazoles | Anticancer (Hep G2 cells) | IC₅₀ | 1.8 - 5.6 µmol/L | [2] |
| Pyrazolo[4,3-e]...sulfonamides | Anticancer (various cell lines) | - | Induces apoptosis | [14] |
| Pyrazolo[1,5-a]pyridines | Anticancer (MCF-7 cells) | GI₅₀ | 0.04 µM | [15] |
| 1,3-diphenyl pyrazoles | Antibacterial (S. aureus) | MIC | 1–8 µg/mL | [3] |
| Substituted Indazole | Antibacterial (S. aureus MDR) | MIC | 4 µg/mL | [16] |
Biological Activity and Signaling Pathways
Many novel pyrazole derivatives exhibit significant biological activity, particularly as anticancer agents.[17][18][19] Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.[15][19] The mechanism often involves the modulation of key signaling pathways that control cell cycle progression and cell death.
Caption: A potential mechanism for pyrazolium-induced anticancer activity.
This simplified pathway illustrates how a pyrazolium-based compound might induce apoptosis in cancer cells. Upon entering the cell, the compound can trigger cellular stress, leading to the activation of an initiator caspase like Caspase-9. This, in turn, activates an executioner caspase, Caspase-3, which orchestrates the biochemical events leading to programmed cell death.[14] Concurrently, some compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing.[15][19]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural design and functional characterization of dicationic pyrazolium salts as organic ionic plastic crystals - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A NOVEL PYRAZOLIUM SALT WITH PHTHALIMID FUNCTIONAL GROUPS SYNTHESIS SPECTROSCOPIC (NMR&FT-IR) AND COMPUTATIONAL ANALYSIS | AVESİS [avesis.uludag.edu.tr]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. srrjournals.com [srrjournals.com]
